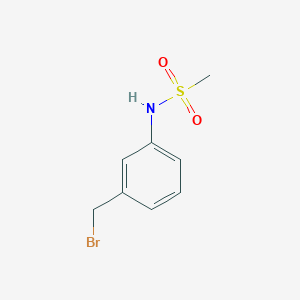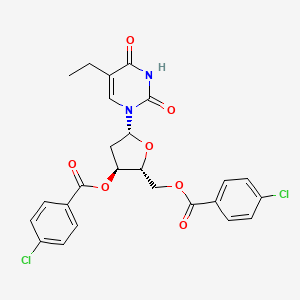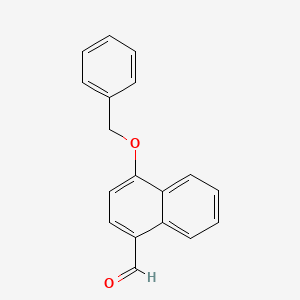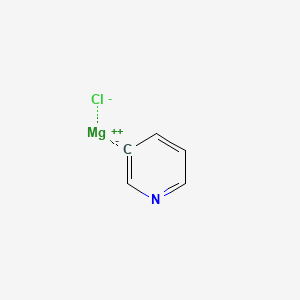![molecular formula C9H16F5NS B6316529 N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine CAS No. 199730-69-3](/img/structure/B6316529.png)
N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine
概要
説明
N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine, commonly known as NMN, is an important biological compound that has been studied for its various applications in scientific research. NMN is an amine derivative of nicotinamide adenine dinucleotide (NAD+) and is a key component in the metabolic pathways of organisms. It is a precursor of NAD+ and is involved in the regulation of energy metabolism, DNA repair, and aging. NMN has been used in a variety of laboratory experiments, and its potential applications in scientific research are being explored.
科学的研究の応用
NMN has been used in a variety of scientific research experiments, including those related to aging, metabolism, and DNA repair. In aging research, NMN has been used to study the effects of aging on the body, as well as the potential of NMN to reduce the effects of aging. In metabolism research, NMN has been used to study the role of NAD+ in energy metabolism and how NMN can be used to increase NAD+ levels in the body. In DNA repair research, NMN has been used to study the role of NAD+ in DNA repair and how NMN can be used to increase NAD+ levels in cells.
作用機序
NMN acts as a precursor to NAD+ and is involved in the regulation of energy metabolism, DNA repair, and aging. NMN is taken up by cells and converted to NAD+ by the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT). NAD+ is then used as a cofactor for enzymes involved in various metabolic pathways, including glycolysis, fatty acid oxidation, and the electron transport chain. NAD+ is also involved in DNA repair, and NMN has been shown to increase NAD+ levels in cells, which can lead to increased DNA repair activity.
Biochemical and Physiological Effects
NMN has been shown to have a variety of biochemical and physiological effects. In animal studies, NMN has been shown to increase NAD+ levels in the body and to improve energy metabolism. It has also been shown to reduce the effects of aging, including reducing the risk of age-related diseases and improving cognitive function. In addition, NMN has been shown to increase the activity of enzymes involved in DNA repair, which can lead to improved DNA repair activity.
実験室実験の利点と制限
NMN has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easily synthesized in the laboratory. In addition, NMN is stable and can be stored for long periods of time. However, there are some limitations to using NMN in laboratory experiments. It is difficult to measure the exact amount of NMN that is taken up by cells, and NMN may not be taken up uniformly by all cells. Additionally, NMN has not been extensively studied in humans and its effects in humans are not well understood.
将来の方向性
For research on NMN include further investigation into the biochemical and physiological effects of NMN, as well as the potential therapeutic applications of NMN. Additionally, further research is needed to understand the mechanisms of action of NMN and to develop methods to measure the amount of NMN taken up by cells. Finally, further research is needed to determine the safety and efficacy of NMN in humans.
特性
IUPAC Name |
N-methyl-3-(4,4,5,5,5-pentafluoropentylsulfanyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F5NS/c1-15-5-3-7-16-6-2-4-8(10,11)9(12,13)14/h15H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJPQJZQCKZMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCSCCCC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide](/img/structure/B6316450.png)



![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)








